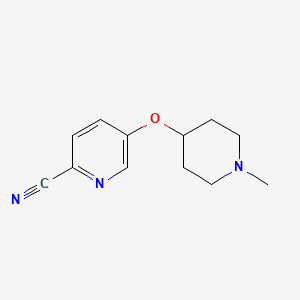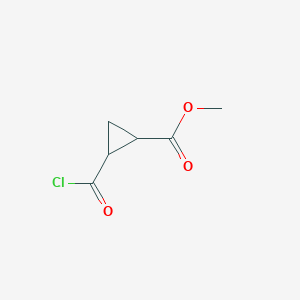
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2R)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C6H7ClO3. It is a cyclopropane derivative, characterized by the presence of a chlorocarbonyl group and a carboxylate ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopropane carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then esterified with methanol to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde, depending on the reducing agent used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or ammonia in methanol are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions include esters, amides, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents employed .
Aplicaciones Científicas De Investigación
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, making it a key site for chemical transformations. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: This compound is similar in structure but contains two chlorine atoms instead of one.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Another related compound with similar reactivity and applications.
Uniqueness
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorocarbonyl and a carboxylate ester group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H7ClO3 |
|---|---|
Peso molecular |
162.57 g/mol |
Nombre IUPAC |
methyl 2-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3 |
Clave InChI |
VOUXEEDGGBGRHN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
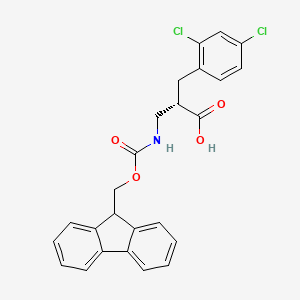
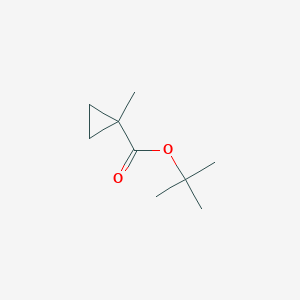
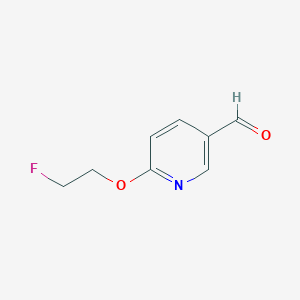
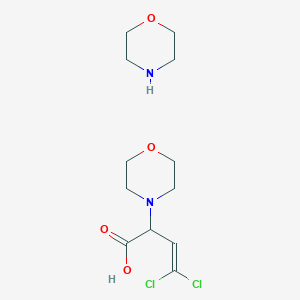
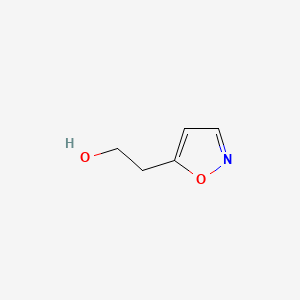
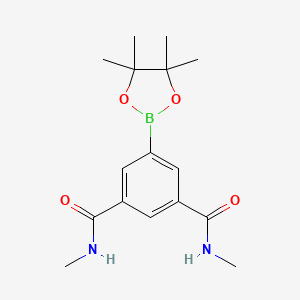
![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
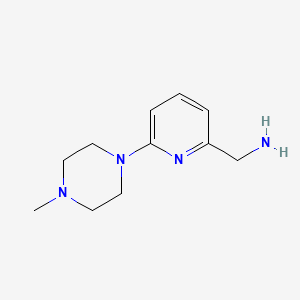
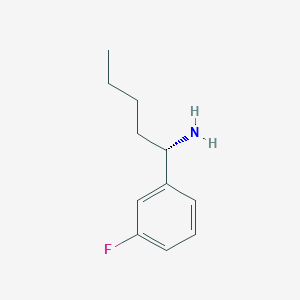
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
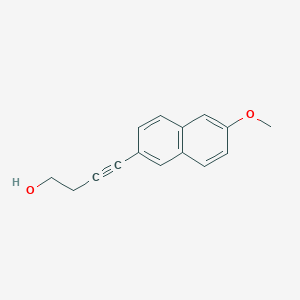
![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
